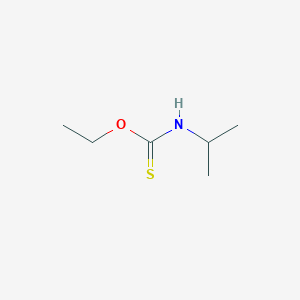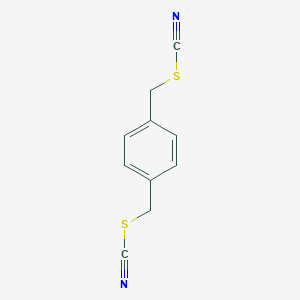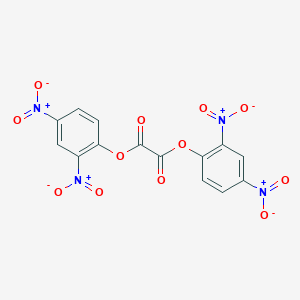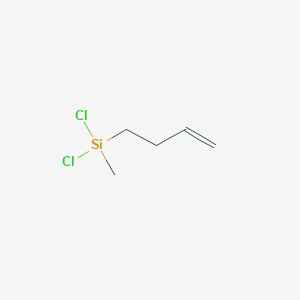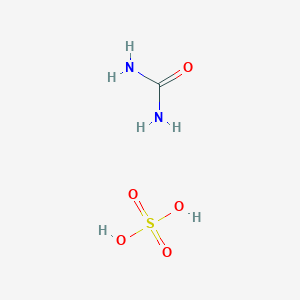
Urea sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea sulfate is a chemical compound that is widely used in various scientific research applications. It is a white crystalline powder that is highly soluble in water and has a molecular weight of 222.22 g/mol. Urea sulfate has been the subject of numerous scientific studies due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of urea sulfate is not well understood. However, it is believed that urea sulfate acts as a source of nitrogen for plant growth and plays a role in the regulation of various physiological processes.
Biochemical and physiological effects:
Urea sulfate has been shown to have various biochemical and physiological effects. It has been shown to increase the growth and yield of various crops, including wheat, corn, and soybeans. Urea sulfate has also been shown to increase the nitrogen content of plants, which can improve their nutritional value.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea sulfate has several advantages for laboratory experiments. It is a readily available source of nitrogen and can be easily synthesized in a laboratory setting. However, urea sulfate has some limitations, including its potential to cause toxicity in high concentrations.
Direcciones Futuras
There are several future directions for the research and application of urea sulfate. One possible direction is the development of new methods for synthesizing urea sulfate that are more cost-effective and environmentally friendly. Another direction is the investigation of the potential use of urea sulfate in the production of biofuels and other renewable energy sources.
Conclusion:
Urea sulfate is a versatile chemical compound that has numerous potential applications in various scientific research fields. It is a readily available source of nitrogen and has been shown to have several biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of urea sulfate and to explore its potential applications in various fields.
Aplicaciones Científicas De Investigación
Urea sulfate has been widely used in various scientific research applications. It is commonly used as a nitrogen source in plant growth experiments, as it provides a readily available source of nitrogen for plant growth. Urea sulfate is also used in the production of fertilizers, as it is an effective source of nitrogen for crops.
Propiedades
Número CAS |
19082-42-9 |
|---|---|
Nombre del producto |
Urea sulfate |
Fórmula molecular |
CH6N2O5S |
Peso molecular |
158.14 g/mol |
Nombre IUPAC |
sulfuric acid;urea |
InChI |
InChI=1S/CH4N2O.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4) |
Clave InChI |
SSBRSHIQIANGKS-UHFFFAOYSA-N |
SMILES |
C(=O)(N)N.OS(=O)(=O)O |
SMILES canónico |
C(=O)(N)N.OS(=O)(=O)O |
Otros números CAS |
21351-39-3 19082-42-9 |
Descripción física |
Liquid |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

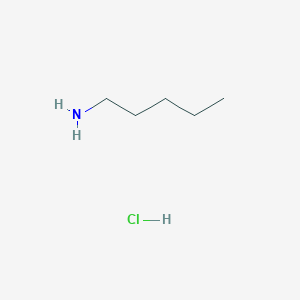
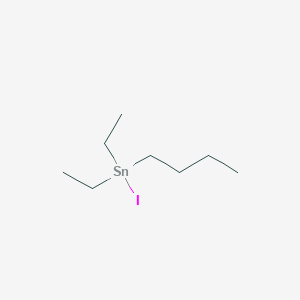
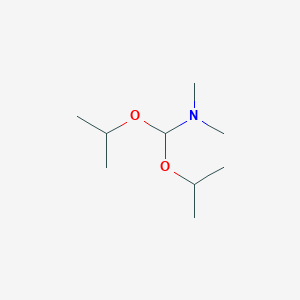
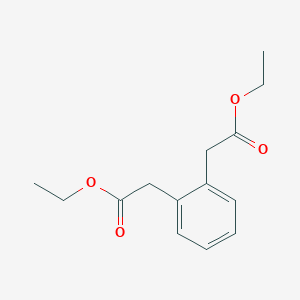
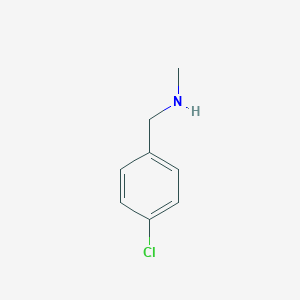

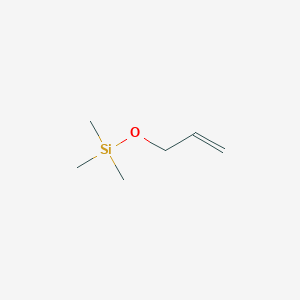
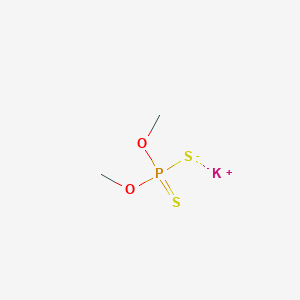
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
